N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring, a carboxamide group, and a methylsulfanyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 4-(methylsulfanyl)benzylamine with 6-oxo-1H-pyridine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-2-carboxamide
- N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-4-carboxamide
- N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-quinoline-3-carboxamide
Uniqueness
N-{[4-(methylsulfanyl)phenyl]methyl}-6-oxo-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a methylsulfanyl group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14N2O2S |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-19-12-5-2-10(3-6-12)8-16-14(18)11-4-7-13(17)15-9-11/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
FYLCGUCUAFTBBO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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